molecular formula C19H18N2O3S2 B2453354 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 880280-58-0

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2453354
M. Wt: 386.48
InChI Key: UCQIJPGNEOVDOT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability.


Scientific Research Applications

Anticancer Activity

Research has revealed that derivatives of N-(thiazol-2-yl)benzamide demonstrate significant anticancer activity. A study by (Ravinaik et al., 2021) found that certain substituted benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Another study by (Tiwari et al., 2017) synthesized novel benzamide derivatives that showed promising anticancer activity, particularly against melanoma, leukemia, cervical, and breast cancer.

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior. (Yadav & Ballabh, 2020) explored the role of methyl functionality and multiple non-covalent interactions in gelation. This study found that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, contributing to the field of crystal engineering.

Antimicrobial Properties

Research by (Chawla, 2016) on thiazole derivatives, including N-(thiazol-2-yl)benzamide, demonstrated antimicrobial activity. The study showed that derivatives with certain substitutions on the phenyl ring exhibited good antimicrobial activity against both gram-positive and gram-negative species, as well as antifungal properties.

Anti-Inflammatory Activity

A study by (Lynch et al., 2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, including N-(thiazol-2-yl)benzamide derivatives, which showed anti-inflammatory activity. This research contributes to the understanding of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline.

Glucokinase Activation

Research has also shown the potential of N-(thiazol-2-yl)benzamide derivatives in activating glucokinase, which is significant for diabetes treatment. For instance, (Iino et al., 2009) discovered a compound that exhibited potent glucokinase activation, suggesting potential applications in managing blood glucose levels.

Safety And Hazards

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Future Directions

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Please consult a qualified professional or refer to relevant academic or industry resources for specific information about this compound. This information is intended to provide a general approach to analyzing a chemical compound and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-7-8-14(9-13(12)2)17-11-25-19(20-17)21-18(22)15-5-4-6-16(10-15)26(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQIJPGNEOVDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

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